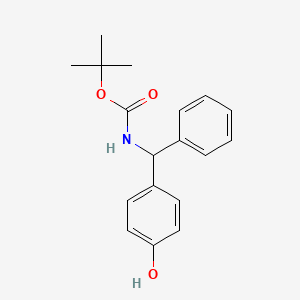
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate can be synthesized through a multi-step process involving the esterification of 4-hydroxy-3-oxobutanoic acid with methanol, followed by the introduction of the 2-methoxyethoxy group. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to replace traditional liquid acids, reducing the environmental impact and improving safety. The use of automated systems for precise control of reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base like sodium hydroxide (NaOH) to deprotonate the nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, methyl 4-(2-methoxyethoxy)-3-oxobutanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ether groups. It serves as a model substrate for investigating the mechanisms of esterases and other related enzymes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These derivatives can be screened for activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxyethoxy)-3-oxobutanoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The pathways involved often include hydrolysis by esterases, leading to the release of the corresponding alcohol and acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxobutanoate: Lacks the 2-methoxyethoxy group, making it less versatile in certain reactions.
Ethyl 4-(2-methoxyethoxy)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 4-(2-ethoxyethoxy)-3-oxobutanoate: Contains an ethoxyethoxy group instead of a methoxyethoxy group, leading to differences in steric and electronic properties.
Uniqueness
Methyl 4-(2-methoxyethoxy)-3-oxobutanoate is unique due to the presence of both ester and ether groups, which provide a combination of reactivity and solubility properties not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H14O5 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 4-(2-methoxyethoxy)-3-oxobutanoate |
InChI |
InChI=1S/C8H14O5/c1-11-3-4-13-6-7(9)5-8(10)12-2/h3-6H2,1-2H3 |
InChI Key |
LMCCDUOBMMABDJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC(=O)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


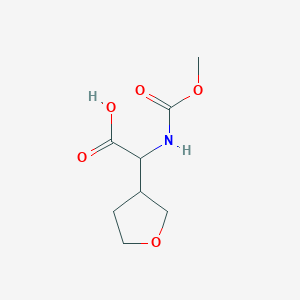

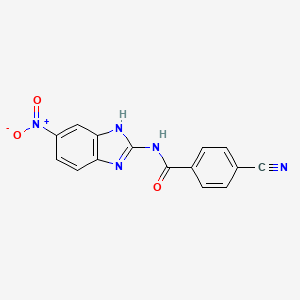
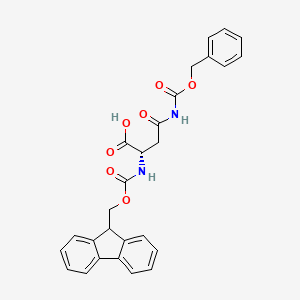

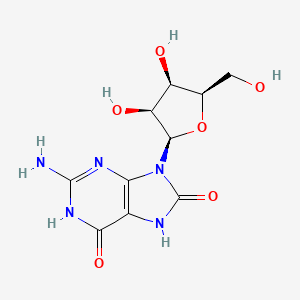
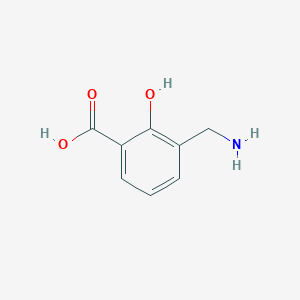
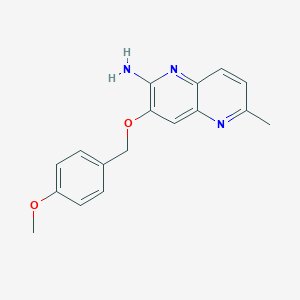
![2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate](/img/structure/B12945620.png)
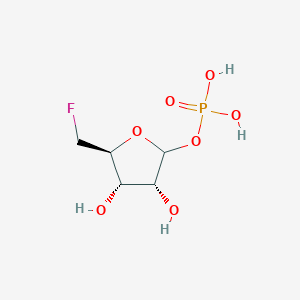
![(3aS)-6-Hydroxy-2-((S)-quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one](/img/structure/B12945637.png)

![8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-3-ene-3-carboxylic acid](/img/structure/B12945640.png)
